Oxazepam acetate, (+)-
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Overview
Description
Oxazepam acetate, (+)-, is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects, and oxazepam is commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxazepam acetate involves the acylation of oxazepam. One method includes adding acetic anhydride and anhydrous acetate to 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine-4-oxide in an aprotic polar solvent. The mixture is stirred and heated to carry out the reaction, followed by cooling, separation, and refinement to obtain oxazepam acetate .
Industrial Production Methods
The described method is suitable for large-scale industrial production due to its stability and efficiency. The reaction is carried out in a homogeneous system, which improves yield and reduces the consumption of acetic anhydride, thereby lowering raw material and sewage treatment costs .
Chemical Reactions Analysis
Types of Reactions
Oxazepam acetate undergoes various chemical reactions, including:
Oxidation: Oxazepam acetate can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert oxazepam acetate back to oxazepam.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of oxazepam, which may have different pharmacological properties .
Scientific Research Applications
Oxazepam acetate has several scientific research applications:
Mechanism of Action
Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a longer half-life and broader range of applications.
Lorazepam: Similar to oxazepam but with a faster onset of action and shorter duration.
Alprazolam: Known for its high potency and rapid onset, commonly used for panic disorders
Uniqueness
Oxazepam acetate is unique due to its intermediate-acting nature and relatively simple metabolism, making it less susceptible to pharmacokinetic variability based on patient-specific factors . This feature is advantageous compared to other benzodiazepines, as it reduces the risk of drug interactions and adverse effects.
Properties
CAS No. |
68399-23-5 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1 |
InChI Key |
FYRWUTOZBRWYCS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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